2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:
Formation of the 3,4-Dimethoxyphenyl Moiety: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the Tetrahydrothiophen-3-yl Moiety: This involves the reduction of thiophene-3-carboxylic acid using a reducing agent like lithium aluminum hydride.
Formation of the 1,4-Diazepan-1-yl Moiety: This can be synthesized by the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane.
Coupling Reactions: The final step involves coupling the synthesized moieties using appropriate coupling agents and conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Diagnostic Tools: Use in the synthesis of diagnostic agents for medical imaging.
Industry
Polymer Synthesis: Use in the synthesis of polymers with specific properties.
Chemical Sensors: Development of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites, thereby modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1-(4-piperidinyl)ethan-1-one
- 2-(3,4-Dimethoxyphenyl)-1-(4-morpholinyl)ethan-1-one
- 2-(3,4-Dimethoxyphenyl)-1-(4-thiomorpholinyl)ethan-1-one
Uniqueness
2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to the presence of the tetrahydrothiophen-3-yl and 1,4-diazepan-1-yl moieties, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness may result in different reactivity, binding affinity, and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-23-17-5-4-15(12-18(17)24-2)13-19(22)21-8-3-7-20(9-10-21)16-6-11-25-14-16/h4-5,12,16H,3,6-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHXMBWIXIMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCCN(CC2)C3CCSC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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